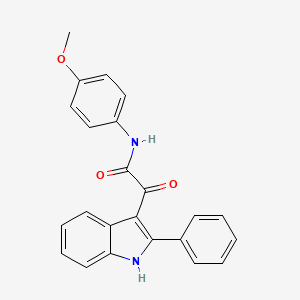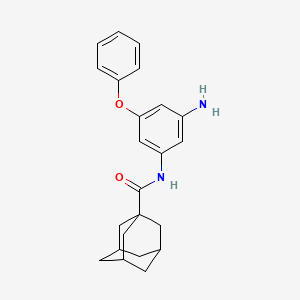
4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide, also known as PPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTP is a pyranocarboxamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its relatively low toxicity, which makes it suitable for use in cell culture and animal studies. However, its limited solubility in aqueous solutions can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anticancer properties in vitro. Other potential areas of research include its use in the treatment of neurodegenerative diseases and its potential as an anti-aging agent.
Méthodes De Synthèse
The synthesis of 4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide involves the reaction of 3-pyridinylmethanol with 4-phenyl-2,3-dihydro-2H-pyran-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a suitable amine, such as methylamine, to form the final product.
Applications De Recherche Scientifique
4-phenyl-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases. One area of research has focused on its anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-14-15-5-4-10-19-13-15)18(8-11-22-12-9-18)16-6-2-1-3-7-16/h1-7,10,13H,8-9,11-12,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDFDMVKDVDYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035951.png)

![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5035973.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5035995.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036023.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)
![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)